5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5-CMP) is a versatile organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, with a five-membered ring containing one nitrogen and two carbon atoms, and a three-membered ring containing one nitrogen and one carbon atom. 5-CMP has been extensively studied in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications.
Scientific Research Applications
1. Synthesis of New Pyrazole Derivatives
- Application Summary: The compound is used in the synthesis of new pyrazole derivatives .
- Methods of Application: The compound was prepared in a series of syntheses to produce new pyrazole derivatives. Its crystal structure was determined by the X-ray diffraction method .
- Results: The crystal structure of the compound was successfully determined. The molecule is linked to its neighbor by two directionally specific C–H···O interactions .
2. Synthesis of Anticonvulsant Derivatives
- Application Summary: The compound is used in the synthesis of 2- ((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with potential anticonvulsant properties .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results: The results or outcomes of this application are not provided in the source .
3. Corrosion Inhibition
- Application Summary: The compound, also known as CMPPC, is used to study its corrosion protection properties for mild steel in hydrochloric acid .
- Methods of Application: The compound’s corrosion inhibition capacity was studied using mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and basic quantum chemical calculations .
- Results: The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor . The molecule behaves like a mixed-type inhibitor .
4. Synthesis of Hydrazone and Thiosemicarbazone Derivatives
- Application Summary: The compound may be employed as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone and N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone .
- Methods of Application: The specific methods of synthesis are not provided in the sources .
- Results: The results or outcomes of this application are not provided in the sources .
5. Synthesis of Hydrazone Derivatives
- Application Summary: The compound may be employed as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone .
- Methods of Application: The specific methods of synthesis are not provided in the sources .
- Results: The results or outcomes of this application are not provided in the sources .
6. Synthesis of Thiosemicarbazone Derivatives
- Application Summary: The compound may be employed as a starting material for the synthesis of N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone .
- Methods of Application: The specific methods of synthesis are not provided in the sources .
- Results: The results or outcomes of this application are not provided in the sources .
properties
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-8-10(7-13)11(12)15(14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXQWRGAGVHIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372739 | |
Record name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
51626-33-6 | |
Record name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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